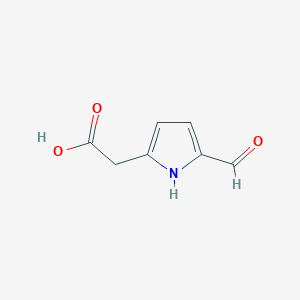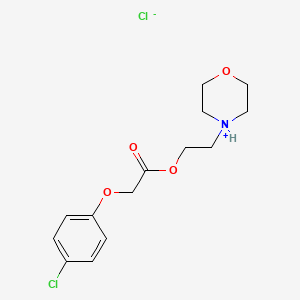
Perylene-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perylene-3-carbonitrile is an organic compound with the molecular formula C21H11N. It is a derivative of perylene, a polycyclic aromatic hydrocarbon, and contains a nitrile group (-CN) attached to the third position of the perylene ring. This compound is known for its unique photophysical properties, making it of significant interest in various scientific fields.
Mécanisme D'action
Mode of Action
Perylene-based compounds are known to exhibit redox-active properties . This suggests that Perylene-3-carbonitrile may interact with its targets through redox reactions, leading to changes in the targets’ chemical or physical state .
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential redox-active properties . For instance, it could influence pathways related to energy production and storage, as seen in the use of perylene-based compounds in batteries . .
Pharmacokinetics
The solubility and stability of perylene-based compounds can influence their bioavailability and pharmacokinetics
Result of Action
Perylene-based compounds have been shown to exhibit photoluminescent properties, suggesting that they may influence cellular processes related to light absorption and emission . Additionally, some perylene-based compounds have shown potential in controlling ice crystal growth, indicating a possible role in cryopreservation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the photocatalytic activity of perylene-based compounds can be enhanced by certain chemical fuels . Additionally, the performance of perylene-based compounds in batteries can be affected by factors such as temperature and the presence of other ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perylene-3-carbonitrile can be synthesized through several methods. One common approach involves the bromination of perylene followed by a nucleophilic substitution reaction with a cyanide source. The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like copper(I) cyanide. The reaction conditions often involve heating the mixture to facilitate the substitution process .
Industrial Production Methods: Industrial production of 3-perylenecarbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Perylene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perylenequinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Sodium cyanide (NaCN) or copper(I) cyanide (CuCN) in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Perylenequinone derivatives.
Reduction: Perylene-3-amine.
Substitution: Various substituted perylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Perylene-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other perylene derivatives and as a fluorescent probe in various chemical analyses.
Biology: Employed in the study of biological membranes and as a fluorescent marker in cellular imaging.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool in medical imaging.
Comparaison Avec Des Composés Similaires
3-Pyridinecarbonitrile: A nitrile derivative of pyridine with similar reactivity but different photophysical properties.
2-Pyridinecarbonitrile: Another nitrile derivative with distinct chemical behavior.
4-Pyridinecarbonitrile: Similar in structure but varies in its electronic properties due to the position of the nitrile group.
Uniqueness of Perylene-3-carbonitrile: this compound stands out due to its extended conjugated system, which imparts unique photophysical properties. This makes it particularly valuable in applications requiring strong fluorescence and stability under various conditions .
Propriétés
IUPAC Name |
perylene-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11N/c22-12-14-10-11-19-17-8-2-5-13-4-1-7-16(20(13)17)18-9-3-6-15(14)21(18)19/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNUJONONMSVMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)C#N)C=CC=C5C3=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432577 |
Source


|
| Record name | 3-Perylenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35426-74-5 |
Source


|
| Record name | 3-Perylenecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Benzyl-1-azoniabicyclo[2.2.2]octan-3-ol;chloride](/img/structure/B1655309.png)



![4-[(3-Fluorophenyl)methoxy]-3,5-diiodobenzaldehyde](/img/structure/B1655314.png)
![5-{[(2,4-dichlorophenyl)methyl]sulfonyl}-3-nitro-1H-1,2,4-triazole](/img/structure/B1655316.png)

![diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride](/img/structure/B1655318.png)
![Benzothiazolium, 3-ethyl-2-[(3,5,5-trimethyl-2-cyclohexen-1-ylidene)methyl]-, iodide](/img/structure/B1655320.png)
